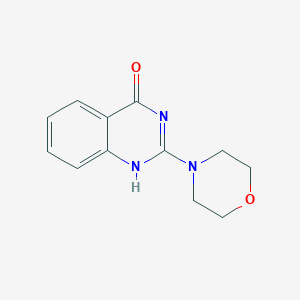
4(3H)-Quinazolinone, 2-morpholino-
Übersicht
Beschreibung
4(3H)-Quinazolinone, 2-morpholino- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The addition of a morpholino group enhances the compound’s solubility and biological activity, making it a valuable molecule in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 2-morpholino- typically involves the reaction of 2-aminobenzamide with morpholine under specific conditions. One common method includes heating the reactants in the presence of a suitable solvent, such as ethanol, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired quinazolinone structure.
Industrial Production Methods: Industrial production of 4(3H)-Quinazolinone, 2-morpholino- may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4(3H)-Quinazolinone, 2-morpholino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The morpholino group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often carried out in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 2-morpholino- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells. It is also explored for its antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 2-morpholino- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. In cancer cells, it may induce apoptosis by interfering with signaling pathways that regulate cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
4(3H)-Quinazolinone: The parent compound without the morpholino group, which has similar but less potent biological activities.
2-Morpholinoquinoline: A related compound with a quinoline instead of a quinazolinone structure, showing different biological properties.
2-Morpholino-4-anilinoquinoline: Another derivative with enhanced anticancer activity due to the presence of an anilino group.
Uniqueness: 4(3H)-Quinazolinone, 2-morpholino- stands out due to its enhanced solubility and biological activity, making it more effective in various applications compared to its analogs. The presence of the morpholino group significantly improves its pharmacokinetic properties, leading to better absorption and distribution in biological systems.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11-9-3-1-2-4-10(9)13-12(14-11)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYICHDMZXHSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186739 | |
| Record name | 4(3H)-Quinazolinone, 2-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33080-91-0 | |
| Record name | 4(3H)-Quinazolinone, 2-morpholino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033080910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 2-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B184046.png)
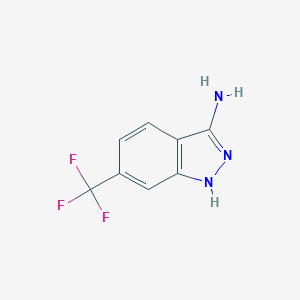
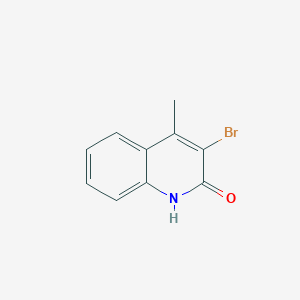
![4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid](/img/structure/B184053.png)
![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)
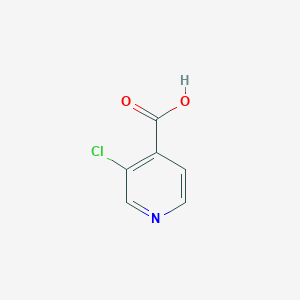
![6,8,9-trimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184059.png)
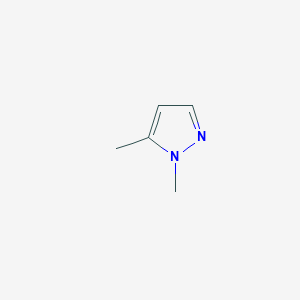

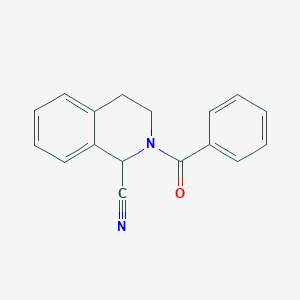
![1H-Naphtho[1,8-de][1,2,3]triazine](/img/structure/B184064.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B184065.png)


